molecular formula C20H20ClN5O B10994895 [3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone

[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone

Cat. No.: B10994895
M. Wt: 381.9 g/mol
InChI Key: PPZLOFNHFXNXAY-UHFFFAOYSA-N
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Description

[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrazole ring substituted with a chlorophenyl group and a piperazine ring substituted with a pyridinyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting a suitable hydrazine derivative with a 1,3-diketone under acidic or basic conditions.

    Substitution with chlorophenyl group: The pyrazole ring is then subjected to electrophilic aromatic substitution to introduce the chlorophenyl group.

    Formation of the piperazine ring: The piperazine ring can be synthesized by reacting ethylenediamine with a suitable dihalide.

    Coupling of the pyrazole and piperazine rings: The final step involves coupling the pyrazole and piperazine rings through a methanone linkage, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl and pyridinyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, [3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone is studied for its potential as a pharmacophore. It can interact with various biological targets, making it a candidate for drug development.

Medicine

The compound has shown promise in medicinal chemistry for the development of new therapeutic agents. Its ability to interact with specific enzymes and receptors makes it a potential candidate for treating various diseases.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of [3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in metabolic pathways. The exact molecular targets and pathways depend on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    [4-(3-chlorophenyl)piperazin-1-yl]methanone: Similar structure but lacks the pyrazole ring.

    [3-(4-chlorophenyl)-1-methyl-1H-pyrazol-5-yl]methanone: Similar structure but lacks the piperazine ring.

    [4-(pyridin-2-yl)piperazin-1-yl]methanone: Similar structure but lacks the pyrazole ring and chlorophenyl group.

Uniqueness

The uniqueness of [3-(3-chlorophenyl)-1-methyl-1H-pyrazol-5-yl][4-(pyridin-2-yl)piperazin-1-yl]methanone lies in its combined structural features. The presence of both the pyrazole and piperazine rings, along with the chlorophenyl and pyridinyl groups, provides a versatile framework for various chemical reactions and biological interactions. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C20H20ClN5O

Molecular Weight

381.9 g/mol

IUPAC Name

[5-(3-chlorophenyl)-2-methylpyrazol-3-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone

InChI

InChI=1S/C20H20ClN5O/c1-24-18(14-17(23-24)15-5-4-6-16(21)13-15)20(27)26-11-9-25(10-12-26)19-7-2-3-8-22-19/h2-8,13-14H,9-12H2,1H3

InChI Key

PPZLOFNHFXNXAY-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C2=CC(=CC=C2)Cl)C(=O)N3CCN(CC3)C4=CC=CC=N4

Origin of Product

United States

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